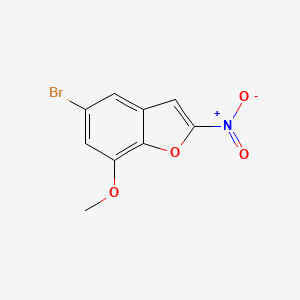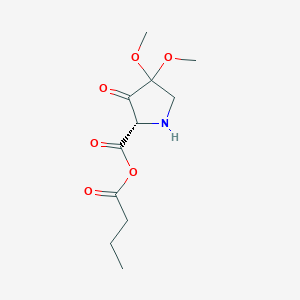
Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride is a complex organic compound that belongs to the class of carboxylic anhydrides. This compound is characterized by its unique structure, which includes a pyrrolidine ring, two methoxy groups, and a carboxylic anhydride functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride typically involves the condensation of butyric acid with a suitable reagent to form the anhydride. One common method is the reaction of butyric acid with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the anhydride.
Industrial Production Methods
In industrial settings, the production of butyric anhydride can be achieved using a single reactive distillation column with internal material circulation. This method involves the use of butyric acid and acetic anhydride in a reversible reaction, where the excess reactant is circulated internally to optimize the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form butyric acid.
Esterification: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, often with an acid or base catalyst.
Esterification: Alcohols, typically in the presence of an acid catalyst like sulfuric acid.
Aminolysis: Amines, often with a base catalyst like pyridine.
Major Products Formed
Hydrolysis: Butyric acid.
Esterification: Butyrate esters.
Aminolysis: Butyramides.
Scientific Research Applications
Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form various derivatives.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Utilized in the production of perfumes, flavors, and other chemical intermediates.
Mechanism of Action
The mechanism of action of Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets and pathways. For example, it can inhibit histone deacetylases, leading to changes in gene expression and cellular function. Additionally, it may interact with enzymes and receptors involved in metabolic processes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Butyric anhydride: A simpler anhydride with similar reactivity.
Acetic anhydride: Another carboxylic anhydride with different reactivity and applications.
Propionic anhydride: Similar structure but with a shorter carbon chain.
Uniqueness
Butyric (S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylic anhydride is unique due to its specific structure, which includes a pyrrolidine ring and methoxy groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H17NO6 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
butanoyl (2S)-4,4-dimethoxy-3-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H17NO6/c1-4-5-7(13)18-10(15)8-9(14)11(16-2,17-3)6-12-8/h8,12H,4-6H2,1-3H3/t8-/m0/s1 |
InChI Key |
XJEODWYYNTXKCE-QMMMGPOBSA-N |
Isomeric SMILES |
CCCC(=O)OC(=O)[C@@H]1C(=O)C(CN1)(OC)OC |
Canonical SMILES |
CCCC(=O)OC(=O)C1C(=O)C(CN1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


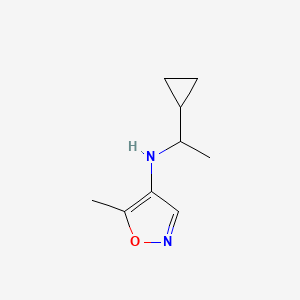
![Cis-3-methylenedecahydrocycloocta[b]furan](/img/structure/B12893860.png)
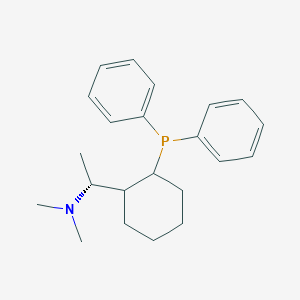
![3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione](/img/structure/B12893865.png)
![6-Methoxy-1-[9-(piperidin-1-yl)nonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12893871.png)

![6,6'-Disulfanediylbis(benzo[d]oxazol-2(3H)-one)](/img/structure/B12893884.png)
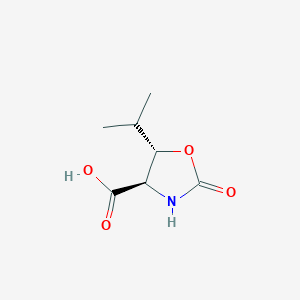

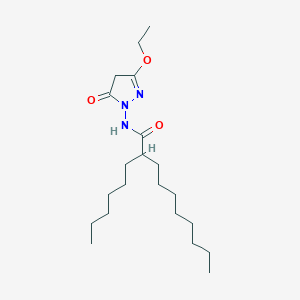
![Dicyclohexyl(4'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12893901.png)

